Bax-activator-106
Vue d'ensemble
Description
Bax-activator-106 is a specific Bax agonist. It acts by promoting Bax-dependent but not Bak-dependent apoptosis .
Synthesis Analysis
The synthesis of Bax-activator-106 involves structure-based drug design and virtual screening approaches . The trigger, S184, and vMIA sites are the three major binding sites on the full-length BAX structure . The canonical hydrophobic groove is clearly detected on the α9-truncated BAX structure, which is consistent with the outcomes of relevant experimental studies .Molecular Structure Analysis
The chemical formula of Bax-activator-106 is C29H36N4O3 . Its exact mass is 488.28 and its molecular weight is 488.630 . The compound was predicted to bind the Bax hydrophobic groove by a virtual screening approach .Chemical Reactions Analysis
Bax-activator-106 alters Bax protein stability in vitro and promotes the insertion of Bax into mitochondria, leading to Bax-dependent permeabilization of the mitochondrial outer membrane . The trigger, S184, and vMIA sites are the three major binding sites on the full-length BAX structure .Physical And Chemical Properties Analysis
The chemical formula of Bax-activator-106 is C29H36N4O3 . Its exact mass is 488.28 and its molecular weight is 488.630 . The elemental analysis shows that it contains C, 71.28; H, 7.43; N, 11.47; O, 9.82 .Applications De Recherche Scientifique
Activation of Proapoptotic Bcl-2 Protein Bax by Small Molecules : Zhao et al. (2014) identified small-molecule compounds, including compound 106, that promote Bax-dependent apoptosis. This compound alters Bax protein stability and promotes its insertion into mitochondria, leading to tumor cell apoptosis. This suggests its potential as a therapeutic agent for cancer (Zhao et al., 2014).
Direct Activation of BAX in Acute Myeloid Leukemia : Reyna et al. (2017) discovered BTSA1, a BAX activator that induces apoptosis in leukemia cell lines and patient samples while sparing healthy cells. This study shows direct BAX activation as a treatment strategy in acute myeloid leukemia (Reyna et al., 2017).
Vitamin D(3) Analogue KH 1060 and Its Effects on Inflammatory Bowel Disease : Stio et al. (2006) investigated KH 1060, a vitamin D analogue, finding that it decreases TNF-alpha levels in IBD patients and acts synergistically with anti-TNF-alpha, suggesting an immunomodulatory role (Stio et al., 2006).
Structure-Based Lead Optimization of BAX Direct Activators : Stornaiuolo et al. (2015) identified a series of analogues, including compound 8, as potent BAX direct activators with anticancer potential. This research suggests that BAX direct activators may be future anticancer drugs (Stornaiuolo et al., 2015).
The Novel BH3 α-Helix Mimetic JY-1-106 in Cancer Therapy : Cao et al. (2013) designed JY-1-106, a BH3 α-helix mimetic that disrupts protein–protein interactions of Bcl-xL and Mcl-1 with Bak, inducing apoptosis in cancer cells. This study highlights its promising clinical potential in cancer treatment (Cao et al., 2013).
Antagomir to MicroRNA-106b-5p in Cerebral Ischemia/Reperfusion Injury : Li et al. (2017) found that miR-106b-5p antagomir reduces neurological deficits and neuronal injury in cerebral ischemia/reperfusion injury, providing a potential therapeutic target for ischemic stroke (Li et al., 2017).
Safety And Hazards
Orientations Futures
Bax-activator-106 holds promise for cancer therapy with the advantages of specificity and the potential of overcoming chemo- and radioresistance . Further investigation of this new class of drug candidates will be needed to advance them into the clinic as a novel means to treat cancer . Einstein has licensed the BAX activator technology to BAKX Therapeutics Inc., which plans to commercialize the technology further to benefit patients .
Propriétés
IUPAC Name |
[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVSYZSZXRLCF-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bax activator-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.